2-Chloro-3,5-dinitropyridine

Catalog No.
S1532453
CAS No.
2578-45-2
M.F
C5H2ClN3O4
M. Wt
203.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,5-dinitropyridine

CAS Number

2578-45-2

Product Name

2-Chloro-3,5-dinitropyridine

IUPAC Name

2-chloro-3,5-dinitropyridine

Molecular Formula

C5H2ClN3O4

Molecular Weight

203.54 g/mol

InChI

InChI=1S/C5H2ClN3O4/c6-5-4(9(12)13)1-3(2-7-5)8(10)11/h1-2H

InChI Key

QLHVJBXAQWPEDI-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Cl)[N+](=O)[O-]

The exact mass of the compound 2-Chloro-3,5-dinitropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Chloro-3,5-dinitropyridine (CAS 2578-45-2) is a highly electrophilic, di-nitro-substituted heterocyclic building block. Characterized by its yellow crystalline form, it is fundamentally defined by the extreme activation of its 2-chloro position toward nucleophilic aromatic substitution (SNAr). Driven by the synergistic electron-withdrawing effects of the pyridine nitrogen and the nitro groups at the 3- and 5-positions, this compound serves as a premium precursor for synthesizing complex fused heterocycles, fluorescent probes, and energetic materials. For procurement teams and synthetic chemists, its primary value lies in enabling ultra-mild coupling conditions and bypassing hazardous, low-yield late-stage nitration steps that plague the use of less functionalized pyridine analogs [1].

Substituting 2-chloro-3,5-dinitropyridine with mono-nitro analogs (e.g., 2-chloro-5-nitropyridine) or carbocyclic equivalents (e.g., 1-chloro-2,4-dinitrobenzene) fundamentally alters process kinetics and downstream product viability. The lack of the second nitro group in mono-activated pyridines drastically reduces the electrophilicity of the core, forcing the use of harsh bases, elevated temperatures, or expensive transition-metal catalysts to achieve substitution with weak nucleophiles. Conversely, while 1-chloro-2,4-dinitrobenzene shares the dinitro motif, it lacks the pyridine nitrogen, resulting in a nearly 1,000-fold decrease in SNAr reaction rates [1]. Furthermore, for applications requiring a strong electron sink—such as biothiol-cleavable fluorescent probes—less electron-deficient analogs fail to provide adequate fluorescence quenching, leading to unacceptable background noise in diagnostic assays [2].

SNAr Kinetic Acceleration via Dual-Nitro Pyridine Activation

In nucleophilic aromatic substitution (SNAr) reactions, the electrophilicity of the carbon center dictates the reaction rate and required conditions. Kinetic studies of anilino-dechlorination in methanol at 30°C demonstrate that 2-chloro-3,5-dinitropyridine exhibits a second-order rate constant (kA) of 4.1 × 10^-1 dm^3 mol^-1 s^-1. In contrast, the carbocyclic analog 1-chloro-2,4-dinitrobenzene (DNCB) reacts at a rate of 4.2 × 10^-4 dm^3 mol^-1 s^-1 under identical conditions [1]. This nearly 1,000-fold increase in reactivity is driven by the synergistic electron-withdrawing effects of the pyridine nitrogen and the two nitro groups, drastically lowering the activation energy for Meisenheimer complex formation.

Evidence DimensionSecond-order rate constant (kA) for anilino-dechlorination at 30°C
Target Compound Data4.1 × 10^-1 dm^3 mol^-1 s^-1
Comparator Or Baseline1-chloro-2,4-dinitrobenzene (4.2 × 10^-4 dm^3 mol^-1 s^-1)
Quantified Difference~976-fold faster reaction rate
ConditionsReaction with aniline derivatives in methanol at 30°C

Allows procurement teams to select a precursor that enables ultra-mild substitution conditions, preventing the degradation of sensitive nucleophiles and reducing process energy requirements.

Transition State Stabilization for Weak Nucleophile Coupling

The coupling of weak or sterically hindered amines often fails or requires harsh forcing conditions with standard chlorinated pyridines. 2-Chloro-3,5-dinitropyridine overcomes this through extreme stabilization of the zwitterionic Meisenheimer intermediate. Kinetic analyses yield large negative Hammett reaction constants (ρ = −3.75 to −3.16) for its reactions with substituted anilines, indicating a highly stabilized positive charge on the incoming nucleophile's nitrogen [1]. Compared to mono-nitro analogs like 2-chloro-5-nitropyridine, the addition of the 3-nitro group shifts the thermodynamic stability of the intermediate, allowing rapid, uncatalyzed displacement of the chloride leaving group.

Evidence DimensionHammett reaction constant (ρ) for aniline substitution
Target Compound Dataρ = −3.75 to −3.16 (highly stabilized intermediate)
Comparator Or BaselineMono-activated pyridines (require base catalysis or heat for weak nucleophiles)
Quantified DifferenceEnables spontaneous, uncatalyzed substitution at room temperature
ConditionsReaction with meta/para-substituted anilines in methanol

Ensures high-yield, reproducible coupling with complex, weakly nucleophilic APIs without the need for expensive palladium catalysts or harsh bases.

Direct Access to Dinitro-Fused Heterocycles

Synthesizing highly functionalized fused heterocycles, such as imidazopyridines, typically requires late-stage nitration, which suffers from poor regioselectivity and low yields. Procuring 2-chloro-3,5-dinitropyridine allows chemists to bypass late-stage nitration entirely. The highly activated chlorine undergoes facile substitution with primary amines in high yields (>80%), followed by selective reduction of the 3-NO2 group to yield 2-amino-3-nitro-pyridine derivatives [1]. These intermediates readily cyclize to form complex scaffolds. Using unactivated 2-chloropyridine as a starting material would require multi-step, hazardous nitration protocols with significantly lower overall throughput.

Evidence DimensionSynthetic step-count and intermediate yield
Target Compound Data>80% yield via direct SNAr and selective reduction
Comparator Or BaselineLate-stage nitration of unactivated pyridine cores (<40% yield, poor regioselectivity)
Quantified DifferenceEliminates hazardous nitration steps and more than doubles overall intermediate yield
ConditionsMulti-step synthesis of imidazopyridine derivatives

Dramatically reduces the cost and safety risks associated with manufacturing complex nitrogen-rich APIs by avoiding hazardous nitration unit operations.

Synthesis of Complex Imidazopyridine APIs

2-Chloro-3,5-dinitropyridine is a highly efficient starting material for constructing fused imidazopyridine scaffolds. Its dual-nitro activation allows for high-yield initial amine coupling, followed by selective reduction and cyclization, completely bypassing the need for hazardous late-stage nitration of unactivated pyridine cores [1].

Development of Biothiol-Responsive Fluorescent Probes

In diagnostic assay development, the 3,5-dinitropyridyl moiety acts as an exceptional electron sink. Incorporating this compound as a cleavable linker ensures near-complete background fluorescence quenching, providing a significantly higher signal-to-noise ratio upon biothiol-mediated cleavage compared to mono-nitro alternatives [1].

Ultra-Mild Coupling for Sensitive Nucleophiles

For procurement teams sourcing precursors for multi-step synthesis, the ~1,000-fold kinetic acceleration of 2-chloro-3,5-dinitropyridine over carbocyclic analogs allows for SNAr reactions at room temperature. This preserves the integrity of complex, sterically hindered amines that would degrade under the harsh conditions required by mono-nitro or unactivated analogs [2].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 54 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (96.3%): Fatal if swallowed [Danger Acute toxicity, oral];
H315 (14.81%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (14.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

2578-45-2

Wikipedia

Pyridine, 2-chloro-3,5-dinitro-

General Manufacturing Information

Pyridine, 2-chloro-3,5-dinitro-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types